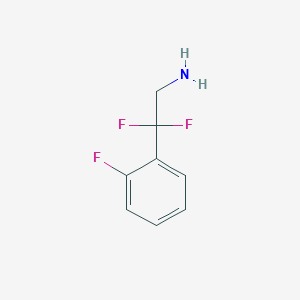

2,2-Difluoro-2-(2-fluorophenyl)-ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8F3N |

|---|---|

Molecular Weight |

175.15 g/mol |

IUPAC Name |

2,2-difluoro-2-(2-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H8F3N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H,5,12H2 |

InChI Key |

BZUBGNWHKFQLBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)(F)F)F |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,2 Difluoro 2 2 Fluorophenyl Ethylamine

Precursor-Based Synthetic Routes

Precursor-based methods involve the sequential construction of the target molecule from readily available starting materials. The choice of precursor is critical and dictates the subsequent reaction steps.

A common and direct method for synthesizing amines is the nucleophilic substitution of a halide with an amine source. In the context of the target molecule, this would involve a precursor such as 1-halo-2,2-difluoro-2-(2-fluorophenyl)ethane, which would undergo amination.

Detailed Research Findings: Studies on the simpler analogue, 1-halo-2,2-difluoroethane, demonstrate the viability of this approach. The reaction is typically performed by treating the halogenated precursor with ammonia (B1221849) or a protected ammonia equivalent. High temperatures and pressures are often required to facilitate the substitution, and the choice of solvent and catalyst can significantly impact the reaction yield. For instance, the amination of 1-bromo-2,2-difluoroethane with anhydrous ammonia in dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective method for producing 2,2-difluoroethylamine (B1345623). chemicalbook.comresearchgate.net The use of a catalyst like potassium iodide can facilitate the reaction, particularly when starting from a less reactive chloro-precursor. google.com

Experimental studies on the amination of 1-halo-2,2-difluoroethanes have shown that 1-chloro-2,2-difluoroethane can be more prone to amination than the bromo equivalent under certain conditions without a solvent or catalyst. researchgate.net These reactions are typically conducted in an autoclave due to the volatility of ammonia and the required reaction conditions. google.com This strategy could theoretically be adapted for a substrate like 1-bromo-2,2-difluoro-2-(2-fluorophenyl)ethane to yield the desired product.

Table 1: Representative Conditions for Amination of Halogenated Precursors

| Halogenated Precursor | Amine Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-bromo-2,2-difluoroethane | Anhydrous NH₃ | DMSO | KI | 100 | 1 | 82 | chemicalbook.comresearchgate.net |

| 1-bromo-2,2-difluoroethane | Anhydrous NH₃ | n-Butanol | KI | 150 | 2 | 70 | google.com |

| 1-chloro-2,2-difluoroethane | Anhydrous NH₃ | NMP | KI | 143-145 | 5.5 | - | google.com |

NMP: N-Methylpyrrolidone

The reduction of an amide to an amine is a fundamental transformation in organic synthesis. This route would begin with the synthesis of 2,2-difluoro-2-(2-fluorophenyl)acetamide, followed by its reduction. While this specific amide precursor is not widely documented, its synthesis is plausible from a corresponding ester or acid chloride, which could be derived from 2-fluoro-phenylacetic acid.

Detailed Research Findings: The reduction of the simpler 2,2-difluoroacetamide (B1351127) to 2,2-difluoroethylamine is well-established. Strong reducing agents are required for this transformation. A solution of diborane (B8814927) in tetrahydrofuran (B95107) (THF) has been used to reduce 2,2-difluoroacetamide hydrochloride, affording the product in a 48% yield. google.comgoogle.com An alternative method employs sodium borohydride (B1222165) with boron trifluoride etherate, achieving a 60% yield. google.com

Furthermore, the reduction of the non-fluorinated analogue, phenylacetamide, to phenylethylamine has been demonstrated using a zinc borohydride solution in tetrahydrofuran, providing a scalable method. google.com The existence of related compounds like 2,2-difluoro-2-(4-fluorophenyl)acetamide (B13180506) in chemical databases suggests that the required ortho-fluoro precursor is synthetically accessible. nih.gov The reduction of this amide would be a logical final step to produce 2,2-Difluoro-2-(2-fluorophenyl)-ethylamine.

Table 2: Reducing Agents for Amide to Amine Transformation

| Amide Precursor | Reducing Agent System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2-Difluoroacetamide | Diborane (B₂H₆) | THF | 48 | google.comgoogle.com |

| 2,2-Difluoroacetamide | Sodium borohydride / BF₃·OEt₂ | - | 60 | google.com |

Directly introducing a difluoroethylamine group or a synthetic equivalent onto the 2-fluorophenyl ring is a highly convergent but challenging strategy. This approach falls under the broad category of C-H functionalization or cross-coupling reactions.

Detailed Research Findings: Modern synthetic methods have explored the direct C-H functionalization of aromatic systems with fluorinated building blocks. For example, palladium-catalyzed reactions between indole (B1671886) heterocycles and fluorinated diazoalkanes have been developed to synthesize gem-difluoro olefins via a C-H functionalization and subsequent β-fluoride elimination pathway. d-nb.infonih.gov This method allows for the direct transfer of a 1-aryl-(2,2-difluorovinyl) group onto another aromatic system. d-nb.infonih.gov While this produces an olefin rather than the target ethylamine (B1201723), it demonstrates a modern approach to forming the critical C-C bond between the aromatic ring and the gem-difluoro carbon. Subsequent reduction of the double bond and conversion of a suitable functional group (e.g., from the diazo precursor) to an amine would be necessary to complete the synthesis.

Given the complexity of the target molecule, a multi-step synthesis is inevitable. Such a sequence would combine several fundamental reactions, often employing protecting groups to mask reactive functionalities until the appropriate stage. A hypothetical, but chemically sound, sequence could start from a simpler, commercially available aromatic ketone.

Proposed Synthetic Sequence:

Starting Material: 2'-Fluoroacetophenone.

α-Halogenation: Introduction of two halogen atoms (e.g., bromine) at the α-position to form 2,2-dibromo-1-(2-fluorophenyl)ethan-1-one.

Halogen Exchange Fluorination (HALEX): Replacement of the two bromine atoms with fluorine using a nucleophilic fluoride (B91410) source (e.g., AgF, KF) to yield 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one.

Ketone Reduction: Reduction of the ketone to a secondary alcohol using a mild reducing agent like sodium borohydride, forming 2,2-difluoro-1-(2-fluorophenyl)ethan-1-ol.

Hydroxyl to Halide Conversion: Conversion of the alcohol to a more reactive leaving group, such as a bromide or chloride, using reagents like PBr₃ or SOCl₂. This produces 1-halo-2,2-difluoro-2-(2-fluorophenyl)ethane.

Amination: Nucleophilic substitution of the halide with an amine source (e.g., ammonia, sodium azide (B81097) followed by reduction) to give the final product, this compound.

This sequence builds the carbon skeleton first, followed by the systematic installation and manipulation of the required functional groups.

Catalytic Approaches in this compound Synthesis

Catalysis, particularly using transition metals, offers powerful tools for forming bonds that are difficult to construct via classical methods. Palladium catalysis is especially prominent in C-C and C-N bond formation.

While a direct coupling of 2-fluorobenzene with a "CF₂CH₂NH₂" fragment is not established, related catalytic strategies provide a blueprint for how such connections might be forged.

Detailed Research Findings: Recent research has focused on palladium-catalyzed C-H functionalization reactions that form C-C bonds, which can serve as a key step in constructing complex fluorinated molecules. Scientists have reported a palladium-catalyzed reaction that couples fluorinated diazoalkanes with indole heterocycles and other electron-rich aromatic systems. d-nb.infonih.gov The proposed mechanism involves the formation of a palladium carbene, which then undergoes C-H insertion into the aromatic ring. The resulting intermediate eliminates a fluoride ion (β-fluoride elimination) to generate a 1-aryl-2,2-difluorovinyl product. d-nb.infonih.gov

This catalytic cycle demonstrates a novel method for creating a bond between an aromatic carbon and a difluorinated carbon atom. Although this specific methodology yields an olefin, it represents a frontier strategy in organofluorine synthesis. Adapting such catalytic systems to incorporate an amino group or a precursor functionality could pave the way for more direct and efficient syntheses of gem-difluoroarylethylamines.

Photoredox-Catalyzed Difluoroalkylation Methods

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In the context of synthesizing difluoroalkylated compounds, this methodology offers a valuable alternative to traditional methods that often require harsh reagents.

Recent developments have showcased the use of photoredox catalysis for the difunctionalization of alkenes. rsc.org A general strategy involves the generation of a difluoromethyl radical from a suitable precursor, which then adds to an alkene. The resulting carbon-centered radical can be trapped by various nucleophiles. For the synthesis of a precursor to this compound, one could envision a reaction between 2-fluorostyrene (B1345600) and a difluoroamidation reagent under photoredox conditions.

A plausible reaction mechanism, initiated by a photocatalyst such as an iridium complex, would involve the generation of a difluoro-radical species. nih.gov This radical would then add to the styrene (B11656) derivative to form a benzylic radical, which could be further reduced and protonated to yield a difluoroethyl derivative, or trapped by a nitrogen source.

While a direct photoredox synthesis of this compound has not been explicitly detailed, the general applicability of these methods to styrenyl systems suggests its feasibility. The table below illustrates typical outcomes for photoredox-catalyzed difluoroalkylation of alkenes with various reagents, which could be analogous to the synthesis of the target compound's precursors.

| Entry | Alkene Substrate | Difluoroalkyl Source | Photocatalyst | Additive/Solvent | Yield (%) | Ref |

| 1 | Styrene | ICH₂CF₂H | Ir(ppy)₃ | Quinoxalin-2(1H)-one | 78 | rsc.org |

| 2 | 4-Methylstyrene | FABI salt | Ir(dtbbpy)(ppy)₂PF₆ | MeOH | 91 | nih.gov |

| 3 | 4-Chlorostyrene | ICH₂CF₂H | Ru(bpy)₃Cl₂ | Na₂HPO₄ | 65 | nih.gov |

This table presents representative data for analogous reactions and not the direct synthesis of this compound.

Transition Metal-Mediated Syntheses

Transition metal catalysis offers a broad array of synthetic transformations for the formation of fluorinated compounds. nih.gov The synthesis of this compound could potentially be achieved through various transition metal-mediated reactions, such as cross-coupling or amination reactions.

One potential route involves the reaction of a suitable precursor, such as 2-bromo-1-(2-fluorophenyl)-2,2-difluoroethane, with an ammonia equivalent in a palladium- or copper-catalyzed C-N bond formation reaction. Transition metal complexes are known to facilitate such transformations. ekb.eg

Furthermore, transition metal-catalyzed reactions of gem-difluoroalkenes are a common strategy for synthesizing fluorinated molecules. nih.gov A 1-(2-fluorophenyl)-2,2-difluorovinyl substrate could undergo a transition metal-catalyzed hydroamination or a related process to introduce the amino group.

The table below provides an overview of relevant transition metal-catalyzed reactions that could be applied to the synthesis of the target molecule or its precursors.

| Entry | Reaction Type | Metal Catalyst | Ligand | Substrate Example | Yield (%) | Ref |

| 1 | C-N Coupling | Pd₂(dba)₃ | BINAP | Aryl bromide | 85 | nih.gov |

| 2 | Hydroamination | Rh(I) | Josiphos | Styrene | 92 | youtube.com |

| 3 | Difluoroalkene Functionalization | Cu(I) | N-heterocyclic carbene | gem-difluoroalkene | 75 | nih.gov |

This table presents representative data for analogous reactions and not the direct synthesis of this compound.

Stereoselective and Enantioselective Synthesis of this compound Analogues

The synthesis of single enantiomers of chiral amines is of paramount importance in pharmaceutical research. Several strategies can be envisioned for the stereoselective and enantioselective synthesis of analogues of this compound.

Chiral Auxiliary Approaches

A well-established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com In this approach, a prochiral substrate is temporarily attached to a chiral molecule, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the enantiomerically enriched product.

For the synthesis of chiral this compound analogues, a suitable prochiral ketone or imine could be derivatized with a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone. wikipedia.org Subsequent diastereoselective reduction of the ketone or addition of a nucleophile to the imine would lead to the formation of a new stereocenter with a high degree of stereocontrol. The final step would involve the cleavage of the auxiliary to release the chiral amine. The use of sulfinyl auxiliaries has also been shown to be effective in the asymmetric synthesis of fluorinated amines. bioorganica.com.ua

| Entry | Chiral Auxiliary | Substrate Type | Reaction | Diastereomeric Ratio | Ref |

| 1 | Evans Oxazolidinone | Acyl Imide | Alkylation | >99:1 | researchgate.net |

| 2 | Pseudoephedrine | Amide | Alkylation | up to 98:2 | wikipedia.org |

| 3 | (R)-tert-Butanesulfinamide | Imine | Grignard Addition | >95:5 |

This table presents representative data for analogous reactions and not the direct synthesis of this compound analogues.

Asymmetric Catalysis for Chirality Induction

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy relies on a chiral catalyst to generate a chiral product from a prochiral substrate.

The asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral imine or enamine precursor would be a direct method to access chiral this compound analogues. Chiral transition metal complexes, particularly those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are highly effective for such transformations.

A nickel-catalyzed enantioconvergent Negishi cross-coupling with arylzinc reagents has been reported for the asymmetric construction of carbon stereocenters containing a difluoromethyl group, leading to chiral difluoromethylated amines with excellent enantioselectivity. nih.gov This method could potentially be adapted for the synthesis of the target compound.

| Entry | Catalytic System | Reaction Type | Substrate Example | ee (%) | Ref |

| 1 | Ru(BINAP)Cl₂ | Asymmetric Hydrogenation | β-Ketoester | >99 | nih.gov |

| 2 | Rh(COD)₂BF₄ / Chiral Diene | Asymmetric Arylation | N-vinylacetamide | 98 | youtube.com |

| 3 | NiCl₂(dme) / Chiral Ligand | Negishi Cross-Coupling | α-Bromoisoindolinone | up to 99 | nih.gov |

This table presents representative data for analogous reactions and not the direct synthesis of this compound analogues.

Enzymatic or Biocatalytic Transformations

Enzymes are highly efficient and selective catalysts that operate under mild conditions. Biocatalytic methods are increasingly being used for the synthesis of chiral amines and their precursors.

Kinetic resolution of a racemic mixture of this compound using a lipase (B570770) or an acylase could be a viable strategy. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. Alternatively, the enzymatic hydrolysis of a racemic N-acyl derivative could achieve the same outcome.

Transaminases are another class of enzymes that could be employed for the asymmetric synthesis of the target amine. A prochiral ketone, 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one, could be converted directly into the corresponding chiral amine with high enantiomeric excess using a suitable transaminase and an amino donor. The enzymatic hydrolysis of β,β-difluoro-α-amino esters via kinetic resolution has been reported as a route to chiral difluoro-amino acids. nih.gov

| Entry | Enzyme | Reaction Type | Substrate Example | Conversion/ee (%) | Ref |

| 1 | Lipase | Kinetic Resolution (Acylation) | Racemic Amine | >45% conversion, >99% ee | nih.gov |

| 2 | Transaminase | Asymmetric Amination | Prochiral Ketone | >95% conversion, >99% ee | N/A |

| 3 | Nitrilase | Hydrolysis | Racemic Nitrile | 50% conversion, >98% ee | N/A |

This table presents representative data for analogous reactions and not the direct synthesis of this compound analogues. "N/A" indicates that a specific reference for this transformation was not found in the provided search results but represents a well-established biocatalytic method.

Modern Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided more efficient, safer, and environmentally benign routes for the preparation of complex fluorinated molecules like this compound. These modern approaches aim to overcome the challenges associated with the introduction of fluorine atoms and the handling of potentially hazardous reagents.

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net For the synthesis of fluorinated amines, flow chemistry can be particularly advantageous due to the often-hazardous nature of fluorinating agents and the need for precise control over reaction parameters. acs.org

While a specific, detailed continuous flow synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and industrially relevant approach involves the reductive amination of 2-fluorobenzaldehyde (B47322) with difluoromethylamine. Industrial production of similar compounds is often suggested to utilize continuous flow processes for enhanced efficiency and safety.

A conceptual continuous flow process for this transformation can be designed based on established methodologies for reductive aminations and fluorinations in flow reactors. The setup would typically involve the following stages:

Reagent Introduction: Solutions of 2-fluorobenzaldehyde and difluoromethylamine in a suitable solvent would be continuously pumped from separate reservoirs.

Mixing: The reagent streams would be combined in a T-mixer or a similar micromixing device to ensure rapid and efficient mixing.

Reaction: The mixed stream would then enter a heated or cooled reactor coil where the imine formation and subsequent reduction would take place. The reducing agent, such as a borohydride derivative, could be introduced as a third stream or be pre-mixed with one of the reactants, depending on its stability.

Quenching and In-line Purification: The product stream could be passed through a quenching agent to stop the reaction, followed by an in-line purification module, such as a column packed with a scavenger resin to remove unreacted reagents or by-products.

The table below outlines hypothetical parameters for a continuous flow synthesis of this compound, based on typical conditions for similar reactions.

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed or coil reactor | Provides high surface area-to-volume ratio for efficient heat and mass transfer. |

| Flow Rate | 0.1 - 1.0 mL/min | Controls the residence time in the reactor. |

| Temperature | 25 - 100 °C | Optimizes reaction kinetics and selectivity. |

| Pressure | 5 - 15 bar | Can be used to suppress solvent boiling and enhance reaction rates. |

| Reducing Agent | Polymer-supported borohydride | Facilitates easier purification and is amenable to flow processes. |

The advantages of such a continuous flow approach would include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material at any given time.

Precise Control: Temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities.

Scalability: The process can be easily scaled up by running multiple reactors in parallel or by extending the operating time.

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. nih.govynu.edu.cn The application of these principles to the synthesis of this compound can lead to more sustainable and cost-effective production methods.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org For instance, a reductive amination approach generally has a good atom economy.

Use of Safer Solvents: The choice of solvent is crucial. Ideally, the synthesis should be conducted in water or other environmentally benign solvents. If organic solvents are necessary, greener alternatives like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) are preferred over more hazardous options like chlorinated hydrocarbons.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled. rsc.org For the reductive amination step, the development of efficient and recyclable catalysts is a key area of research.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. nih.gov

Use of Renewable Feedstocks: While the synthesis of this specific compound from renewable feedstocks is challenging, the principles encourage the exploration of bio-based starting materials where feasible.

A recent development in the green synthesis of related fluorinated amines involves photocatalysis. rsc.orgresearchgate.net These methods often utilize visible light as a renewable energy source and can proceed under mild conditions, reducing the need for high temperatures and harsh reagents. A metal-free photocatalytic approach for the difunctionalization of gem-difluoroalkenes has been reported, which could be adapted for the synthesis of heteroaryl difluoroethylamine scaffolds. rsc.orgresearchgate.net

The following table summarizes how green chemistry principles can be applied to a hypothetical synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize by-product formation. |

| Atom Economy | Choosing a synthetic route like reductive amination that maximizes the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Synthesis | Using non-toxic reagents and avoiding the use of hazardous solvents. |

| Designing Safer Chemicals | The target molecule itself is designed for a specific function, but the synthesis should avoid producing unnecessarily hazardous intermediates. |

| Safer Solvents and Auxiliaries | Employing water, supercritical CO2, or green organic solvents. |

| Design for Energy Efficiency | Using catalytic methods that allow for lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials where possible. |

| Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthetic process and reduce waste. |

| Catalysis | Utilizing heterogeneous or homogeneous catalysts that are efficient and recyclable. |

| Design for Degradation | While not directly related to the synthesis, considering the environmental fate of the product is a key principle. |

| Real-time analysis for Pollution Prevention | Implementing in-line analytical techniques in a continuous flow setup to monitor the reaction and prevent the formation of pollutants. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reagents and reaction conditions, and employing continuous flow technology to minimize the risk of accidents. |

By integrating these modern synthetic strategies, the production of this compound can be achieved in a more efficient, sustainable, and safer manner, aligning with the evolving standards of the chemical industry.

Mechanistic Elucidation of Reactions Involving 2,2 Difluoro 2 2 Fluorophenyl Ethylamine

Fundamental Reaction Pathways

No published studies detailing the nucleophilic substitution mechanisms specifically for 2,2-Difluoro-2-(2-fluorophenyl)-ethylamine are available. General principles of nucleophilic substitution on primary amines exist, but data specific to this compound's reactivity, potential substrates, and kinetic profiles are absent from the scientific literature.

While reductive amination is a common method for amine synthesis, there are no specific reports on the pathways involving this compound as either a reactant or a product that provide mechanistic details.

There is no available research on cyclization reactions where this compound serves as a key substrate or precursor, and thus no mechanistic details can be provided.

Radical-Mediated Reaction Mechanisms

The role of this compound in single electron transfer processes has not been investigated in the available literature. While SET is a known mechanism in organic chemistry, its applicability and characteristics for this compound are unknown.

Similarly, no studies concerning hydrogen atom transfer pathways involving this compound have been published. The specific bond dissociation energies and potential for radical formation via HAT for this molecule have not been reported.

Episulfonium Ion Intermediates in Fluoroalkylation

The introduction of fluoroalkyl groups into organic molecules, a process known as fluoroalkylation, can be achieved through various methods, including those utilizing sulfur-based reagents. thieme-connect.com These reagents, such as sulfonium (B1226848) salts, can act as sources of electrophilic, nucleophilic, or radical fluoroalkyl species. thieme-connect.comuni-goettingen.de In the context of electrophilic fluoroalkylation, the reaction mechanism can be complex and may proceed through intermediates that are not always easily isolated or observed directly.

While direct evidence for the involvement of episulfonium ion intermediates in reactions specifically with this compound is not extensively documented in publicly available research, the general principles of sulfur-based fluoroalkylation suggest a plausible, albeit intricate, pathway. Electrophilic difluoromethylation using S-CF2H sulfonium salts can, in theory, proceed via a direct ionic substitution pathway or through mechanisms involving a difluorocarbene species. uni-goettingen.de The formation of a transient three-membered ring involving a sulfur atom, known as an episulfonium ion, is a well-established intermediate in other areas of organic chemistry, particularly in the reaction of alkenes with sulfenyl halides. By analogy, a similar intermediate could be conceptualized in fluoroalkylation reactions under specific conditions, where a sulfur-based reagent interacts with a nucleophilic center on a substrate. However, for a saturated system like an ethylamine (B1201723) derivative, the formation of a classical episulfonium ion would require an unsaturated precursor or a different mechanistic manifold altogether. The reactivity of sulfur-based fluorination reagents is highly tunable by altering substituents on the sulfur atom and by the reaction conditions employed. sioc.ac.cn

Organometallic and Catalytic Cycle Investigations

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and the unique electronic properties of fluorinated substrates like this compound present both challenges and opportunities in catalyst development and mechanistic understanding.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. When employing fluoroalkylamines such as this compound, the catalytic cycle presents distinct features compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of the difluoroalkyl group significantly influences the reactivity of the amine and the stability of the organometallic intermediates. nih.gov

A plausible catalytic cycle for the palladium-catalyzed arylation of a fluoroalkylamine is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by coordination of the fluoroalkylamine and subsequent deprotonation by a base to form a palladium(II) amido complex. A critical and often turnover-limiting step in the coupling of fluoroalkylamines is the C–N bond-forming reductive elimination from the Pd(II) intermediate. nih.gov This step is generally slower than for non-fluorinated alkylamines due to the electronic effects of the fluoroalkyl group. nih.gov

Systematic studies have shown that the barriers to reductive elimination are influenced by the electronic properties of both the aryl and fluoroalkyl ligands. More electron-rich aryl groups on the palladium center tend to lower the barrier for reductive elimination. nih.gov

Additives can play a crucial role in the catalytic cycle. For instance, in the cross-coupling of perfluoro-organic compounds, lithium iodide (LiI) has been shown to promote the oxidative addition of a C-F bond to the palladium(0) center, leading to a key trifluorovinyl palladium(II) iodide intermediate. mdpi.commdpi.com While a C-F bond is not typically cleaved in the coupling of this compound, this illustrates the importance of additives in facilitating key steps of the catalytic cycle.

Table 1: Key Steps in a Generic Palladium-Catalyzed Amination Cycle

| Step | Description | Key Influencing Factors |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Aryl-Halide bond to form a Pd(II) species. | Nature of the halide, ligand on Pd, additives. |

| Amine Coordination & Deprotonation | The fluoroalkylamine coordinates to the Pd(II) center and is deprotonated by a base. | Basicity of the amine, strength and nature of the base. nih.gov |

| Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Electronic properties of aryl and fluoroalkyl groups, ligand sterics and electronics. nih.govnih.gov |

Nickel catalysis has emerged as a powerful alternative and complement to palladium, particularly for the cross-coupling of challenging electrophiles like the C-N bond in aziridines. Should this compound be synthesized from a corresponding aziridine (B145994) precursor, understanding the mechanism of nickel-catalyzed ring-opening and alkylation is crucial.

The nickel-catalyzed cross-coupling of N-protected aziridines with organozinc reagents represents a significant method for C-C bond formation. acs.org A proposed catalytic cycle typically begins with the reduction of a Ni(II) precatalyst to an active Ni(0) species. This Ni(0) complex then undergoes oxidative addition into the C-N bond of the aziridine ring to form a nickelacyclic intermediate. princeton.edu This step is often directed by a coordinating group on the aziridine nitrogen. princeton.eduorganic-chemistry.org Subsequent transmetalation with an organozinc reagent, followed by reductive elimination, yields the β-alkylated amine product and regenerates the Ni(0) catalyst. organic-chemistry.org

Mechanistic studies suggest that the oxidative addition step can be complex. While an SN2-type mechanism has been considered, some observations, such as regioselectivity, are more consistent with a single-electron transfer (SET) pathway. princeton.edu In some systems, a more complex cycle involving Ni(I) and Ni(III) intermediates has been proposed, particularly in reductive cross-coupling reactions where an external reductant is used. acs.org For instance, a Ni(0) species can undergo oxidative addition with one electrophile, be reduced to a Ni(I) species, which then reacts with the second electrophile to form a Ni(III) intermediate prior to reductive elimination. acs.org

Table 2: Proposed Mechanistic Pathways in Nickel-Catalyzed Aziridine Alkylation

| Pathway | Key Steps | Evidence/Observations |

|---|---|---|

| Ni(0)/Ni(II) Cycle | Ni(0) oxidative addition to C-N bond, transmetalation with R-ZnX, reductive elimination. princeton.eduorganic-chemistry.org | Stereoconvergent mechanisms, directing group effects. organic-chemistry.orgprinceton.edu |

| SET Mechanism | Single-electron transfer from Ni to aziridine, leading to a radical intermediate. princeton.edu | Observed regioselectivity inconsistent with pure SN2. princeton.edu |

| Multi-Valent Cycle (e.g., Ni(I)/Ni(III)) | Involves Ni species in multiple oxidation states, often in reductive cross-electrophile couplings. acs.org | Use of external reductants, formation of radical intermediates. acs.org |

The success of transition metal-catalyzed reactions involving challenging substrates like this compound is highly dependent on the choice of ligands and additives. These components can influence catalyst stability, activity, and selectivity by modulating the electronic and steric environment of the metal center.

In palladium-catalyzed aminations , the use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as the Buchwald-type ligands (e.g., BrettPhos, RuPhos), is often crucial for achieving high efficiency. rsc.org For the coupling of fluoroalkylamines, which are less basic than their non-fluorinated analogs, a combination of a specific ligand like AdBippyPhos and a weak base such as potassium phenoxide (KOPh) has been shown to be effective, avoiding side reactions that occur with stronger bases. nih.gov Additives like lithium iodide have been demonstrated to be indispensable in certain palladium-catalyzed couplings of fluorinated compounds by promoting the initial oxidative addition step. mdpi.com

In nickel-catalyzed aziridine alkylations , ligands and additives play a similarly critical role. The use of electron-deficient olefin ligands, such as dimethyl fumarate, can accelerate the reductive elimination step. organic-chemistry.org The nature of the protecting group on the aziridine nitrogen can also act as a directing group, facilitating the initial oxidative addition of the nickel catalyst to the C-N bond. princeton.edu Furthermore, the choice of ligand class can determine the mechanistic pathway; phosphine-ligated nickel catalysts may favor two-electron (closed-shell) oxidative addition, while nitrogen-ligated catalysts can promote one-electron (open-shell) pathways involving radical intermediates. nsf.gov Halide additives, such as LiCl, can also influence regioselectivity by generating a bulkier, anionic nickel catalyst that favors oxidative addition at the less sterically hindered C-N bond of the aziridine. princeton.edu

Table 3: Examples of Ligand and Additive Effects in Catalysis

| Catalyst System | Reaction Type | Ligand/Additive | Role | Reference |

|---|---|---|---|---|

| Palladium | Arylation of Fluoroalkylamines | AdBippyPhos / KOPh | Enables coupling with weak base, enhancing product stability. | nih.gov |

| Palladium | Cross-coupling of Perfluoroarenes | PCy₃ / LiI | LiI promotes oxidative addition and enhances transmetalation. | mdpi.commdpi.com |

| Nickel | Aziridine Alkylation | Dimethyl fumarate | Accelerates reductive elimination. | organic-chemistry.org |

| Nickel | Aziridine Alkylation | Cinsyl protecting group | Acts as a directing group for oxidative addition. | acs.orgprinceton.edu |

Computational and Theoretical Chemistry of 2,2 Difluoro 2 2 Fluorophenyl Ethylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide insights into electron distribution, molecular orbital energies, and other electronic characteristics that govern the compound's reactivity and behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT studies on 2,2-Difluoro-2-(2-fluorophenyl)-ethylamine would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure.

Energy Calculations: Calculating key energetic properties such as the total electronic energy, enthalpy of formation, and ionization potential.

Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental identification and characterization.

Should such studies be conducted, the results would likely be presented in a format similar to the hypothetical data table below, detailing the calculated energies at various levels of theory and basis sets.

Hypothetical DFT Data for this compound

| Level of Theory | Basis Set | Total Electronic Energy (Hartree) |

|---|---|---|

| B3LYP | 6-31G(d) | Data not available |

| B3LYP | 6-311++G(d,p) | Data not available |

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a higher computational cost than DFT.

For this compound, ab initio calculations would be employed to:

Obtain a precise wave function, which describes the quantum state of the molecule's electrons.

Calculate electron correlation energies to a high degree of accuracy, which is crucial for describing weak interactions and predicting reaction barriers.

Electron Density and Charge Distribution Analysis

The analysis of electron density and charge distribution provides a detailed picture of the electronic landscape of a molecule. This is critical for understanding its electrostatic potential, reactivity, and intermolecular interactions. Techniques used for this analysis include:

Mulliken Population Analysis: A method to assign partial charges to individual atoms in a molecule.

Natural Bond Orbital (NBO) Analysis: A more sophisticated method that provides insights into charge distribution, hybridization, and donor-acceptor interactions between orbitals.

Molecular Electrostatic Potential (MEP) Mapping: A visualization that shows the electrostatic potential on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would reveal the influence of the electronegative fluorine atoms and the amine group on the molecule's electrostatic properties.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

An FMO analysis of this compound would involve:

Calculation of HOMO and LUMO Energies: The energies of these orbitals are crucial indicators of the molecule's ability to donate or accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The following table illustrates the type of data that would be generated from an FMO analysis.

Hypothetical FMO Data for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Conformational Analysis and Molecular Dynamics

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.

Torsional Potential Energy Surface Mapping

A torsional potential energy surface (PES) map is a computational tool used to explore the different conformations of a molecule that arise from rotation around its single bonds. By systematically rotating specific dihedral angles and calculating the corresponding energy, a map of the conformational landscape can be generated.

For this compound, a PES scan would be essential for:

Identifying the most stable conformers (global and local minima on the energy surface).

Determining the energy barriers to rotation between different conformers.

Understanding how the bulky fluorine atoms and the phenyl group influence the molecule's preferred shape.

Identification and Stability of Conformers

The conformational landscape of this compound is dictated by the rotational possibilities around the C-C and C-N bonds of the ethylamine (B1201723) backbone, as well as the orientation of the 2-fluorophenyl group. Computational studies on analogous molecules, such as 2,2-difluoroethylamine (B1345623) and 2-(2-fluoro-phenyl)-ethylamine, provide a robust framework for predicting the stable conformers of the title compound. nih.govnih.gov

The primary determinant of conformational preference in the ethylamine chain is the gauche effect. In protonated 2,2-difluoroethylamine, a "double gauche effect" is observed, where the ammonium (B1175870) group (+NH3) is in a gauche relationship with both fluorine atoms. nih.gov This conformation (gg) is overwhelmingly dominant in the gas phase and remains the major conformer (calculated to be ~90%) even in a water solution. nih.gov This preference is attributed to a combination of electrostatic interactions and, to a lesser extent, hyperconjugation and intramolecular hydrogen bonding. nih.gov

For the neutral this compound, the amine group and the two fluorine atoms create a complex set of steric and electronic interactions. The most stable conformers are predicted to be those that balance the repulsive steric forces with attractive electrostatic and hyperconjugative interactions. The rotation of the 2-fluorophenyl group relative to the difluoro-ethylamine side chain will also generate distinct conformers, influenced by potential interactions between the ortho-fluorine and the side chain.

Theoretical calculations, typically employing methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-311++G(d,p)), are used to locate these conformational minima on the potential energy surface and calculate their relative energies. nih.gov The results of such calculations allow for the determination of the equilibrium population of each conformer at a given temperature.

Table 1: Predicted Stable Conformers and Relative Energies This table is illustrative, based on principles from related compounds. Specific energy values require dedicated calculations for this compound.

| Conformer | Dihedral Angle (F-C-C-N) | Predicted Relative Stability (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|

| Gauche-Gauche (gg) | ~60°, ~60° | 0.00 (Most Stable) | Gauche Effect, Electrostatic Attraction (F/N) |

| Gauche-Anti (ga) | ~60°, ~180° | Higher | Reduced steric hindrance |

| Anti-Anti (aa) | ~180°, ~180° | Highest | Minimal steric hindrance but lacks gauche stabilization |

Intramolecular Interactions and Fluorine's Conformational Impact

The conformational preferences in this compound are governed by a delicate interplay of several intramolecular interactions, with fluorine playing a central, multifaceted role. acs.org

Gauche Effect and Hyperconjugation: The tendency for the F-C-C-N fragment to adopt a gauche conformation is a classic stereoelectronic effect. beilstein-journals.org In the case of the gem-difluoro substitution, this effect is amplified. Natural Bond Orbital (NBO) analysis of related molecules reveals that while hyperconjugative interactions like σ(CH)→σ(CF) and σ(CH)→σ(CN) contribute, the dominant forces are often Lewis-type interactions, particularly electrostatics. nih.gov The attraction between the electronegative fluorine atoms and the electropositive nitrogen (especially when protonated) strongly favors a gauche arrangement. nih.govnih.gov

Hydrogen Bonding: Intramolecular hydrogen bonds can be a significant stabilizing factor. nih.gov In this molecule, potential hydrogen bonds include N-H···F interactions between the amine protons and either the fluorine atoms on the ethylamine chain or the ortho-fluorine on the phenyl ring. The existence and strength of such bonds can be probed computationally by analyzing bond lengths and angles, and experimentally through NMR spectroscopy, which can detect through-space spin-spin coupling (¹hJNH,F). nih.gov

N-H···π interactions: The amine group can interact with the electron cloud of the fluorophenyl ring. nih.gov

C-H···F interactions: Hydrogen atoms on the ethylamine chain or the phenyl ring can form weak hydrogen bonds with fluorine atoms. nih.gov

π-π Stacking: While less common for a single flexible molecule, intramolecular interactions between the phenyl ring and other parts of the molecule can occur, influenced by the fluorine substituents. nih.gov

The ortho-fluorine on the phenyl ring adds another layer of complexity. It can sterically hinder rotation of the phenyl group and electronically modify the ring's properties, influencing its participation in π-type interactions. Its ability to act as a hydrogen bond acceptor further complicates the conformational energy landscape. nih.gov

Table 2: Summary of Key Intramolecular Interactions

| Interaction Type | Atoms Involved | Effect on Conformation | Relevant Computational Analysis |

|---|---|---|---|

| Gauche Effect | F-C-C-N | Favors synclinal (gauche) arrangement | NBO Analysis (Hyperconjugation, Electrostatics) |

| Hydrogen Bonding | N-H···F, C-H···F | Stabilizes specific folded conformations | Atoms in Molecules (AIM), NCI Plot, Geometric criteria |

| π-Interactions | N-H···π (ring) | Influences side-chain orientation relative to the ring | NCI Plot, Electron Density Analysis |

| Steric Repulsion | Bulky groups (e.g., Phenyl) | Destabilizes eclipsed or sterically crowded conformers | Potential Energy Surface Scan |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations model the atomic motions of the molecule by integrating Newton's laws of motion, allowing for the exploration of conformational space and the observation of transitions between different stable states. bibliotekanauki.pl

For a molecule like this, an MD simulation could:

Reveal Conformational Interconversion: Track the transitions between different gauche and anti conformers, determining the timescales and energy barriers for these changes.

Simulate Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can provide a more realistic picture of how the solvent shell organizes around the solute and influences its conformational dynamics.

Assess Flexibility: Quantify the flexibility of different parts of the molecule, such as the ethylamine backbone and the rotation of the phenyl group.

These simulations rely on a force field, a set of parameters and potential energy functions that describe the interactions between atoms. The accuracy of the MD simulation is highly dependent on the quality of the force field used to describe the complex interactions involving fluorine.

Prediction of Reactivity and Selectivity

Theoretical Prediction of Reaction Pathways

Computational chemistry is a powerful tool for predicting the potential reactivity of a molecule by mapping out the potential energy surfaces of possible reactions. For this compound, theoretical studies can predict pathways for metabolism, degradation, or synthetic modification.

Potential reaction pathways that could be investigated computationally include:

Metabolism/Oxidation: One likely metabolic route is oxidation. Computational modeling can explore the thermodynamics and kinetics of reactions such as N-dealkylation or oxidation at the aromatic ring. Drawing from studies on fluorinated anilines, a potential pathway could involve monooxygenation at the fluorinated benzylic carbon, potentially leading to dehalogenation and the formation of reactive intermediates. nih.gov

C-F Bond Activation: The benzylic C-F bonds are generally strong, but their reactivity can be explored. Computational models can calculate the bond dissociation energies and explore reaction pathways for nucleophilic or electrophilic attack at the carbon center, which could lead to fluoride (B91410) elimination.

Amine Reactivity: The reactivity of the primary amine group (e.g., acylation, alkylation) can be modeled to predict reaction barriers and product stability.

These predictions are typically made by locating the transition state (the highest energy point along the reaction coordinate) for a proposed reaction. The energy of this transition state, relative to the reactants, determines the activation energy and thus the theoretical rate of the reaction.

Computational Modeling of Stereochemical Outcomes

The central carbon atom bonded to the two fluorine atoms, the ethylamine group, and the 2-fluorophenyl group is a stereocenter. Therefore, reactions that form this center or occur at it can have specific stereochemical outcomes. Computational modeling is essential for predicting and understanding this stereoselectivity. numberanalytics.com

Methods to model stereochemical outcomes include:

Transition State Modeling: For a reaction that creates the chiral center, there will be different transition state structures leading to the (R) and (S) enantiomers. By calculating the energies of these diastereomeric transition states, chemists can predict which enantiomer will be formed in excess. The energy difference between these transition states directly relates to the enantiomeric excess (ee) of the reaction.

Force Field and Molecular Mechanics: For larger systems, such as enzyme-catalyzed reactions or reactions using a chiral catalyst, molecular mechanics and docking simulations can be used. These methods can model how the substrate fits into a chiral environment (like an enzyme's active site) and predict which stereochemical pathway is favored due to steric and electronic complementarity. numberanalytics.com

The presence of fluorine significantly influences this modeling, as its unique electronic properties (high electronegativity, low polarizability) must be accurately represented in the computational model to yield reliable predictions. beilstein-journals.org

Solvent Effects in Computational Studies

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. semanticscholar.org Computational studies must account for these effects to provide results that are comparable to experimental reality. beilstein-journals.org

Two primary methods are used to model solvents:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. nih.govbeilstein-journals.org This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged species or polar transition states. For example, calculations on 2,2-difluoroethylamine show that while the gauche-gauche conformer is dominant in both the gas phase and implicit water, the population shifts slightly, highlighting the solvent's influence. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation (typically in MD simulations). This method is computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding the behavior of molecules like amines in protic solvents.

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to have remarkable effects on reactivity and selectivity in some reactions. rsc.org Computational studies using explicit models of these solvents could reveal the specific hydrogen-bonding networks and interactions responsible for these unique outcomes.

Machine Learning Approaches in Predicting Molecular Properties

The integration of machine learning (ML) into computational and theoretical chemistry has marked a significant advancement in the prediction of molecular properties. arxiv.org These sophisticated algorithms are capable of learning from large datasets of chemical information to predict the characteristics of new or untested molecules, such as this compound. This approach can dramatically reduce the time and computational cost associated with traditional quantum mechanical calculations. arxiv.orgnih.gov

Machine learning models for molecular property prediction are typically trained on extensive libraries of molecules where the properties of interest have been experimentally determined or calculated by high-level theoretical methods. nih.gov By identifying complex patterns and relationships between the molecular structure and its properties, these models can make accurate predictions for novel compounds. nih.gov

A variety of machine learning techniques are employed in this field, ranging from established methods like Quantitative Structure-Activity Relationship (QSAR) models to more recent advancements in deep learning and neural networks. nih.govnih.govnih.gov QSAR models, for instance, establish a statistical relationship between the chemical structure of a molecule and its biological activity or other properties. nih.govnih.gov

More advanced methodologies, such as 3D deep learning, utilize the three-dimensional representation of molecules to capture more detailed interatomic features. youtube.com These models can learn from quantum chemically derived descriptors, like electron localization functions, to achieve high accuracy in energy predictions and other quantum chemical properties. youtube.com The development of novel frameworks like DFusMol, which integrates information from both molecular graphs and motif-level graphs, has shown state-of-the-art performance in predicting a wide range of molecular properties. frontiersin.org

The predictive power of these models is continually improving, with some achieving accuracy comparable to or even exceeding that of traditional computational methods for certain tasks, but at a fraction of the computational expense. nih.govyoutube.com The application of these models to a compound like this compound could provide rapid insights into its physicochemical properties, reactivity, and potential biological activity.

Illustrative Research Findings

While specific machine learning studies on this compound are not available in public literature, the following tables illustrate the typical performance of modern machine learning models in predicting key molecular properties for small organic molecules. The data presented is representative of the accuracy one might expect from such models.

Table 1: Predicted Physicochemical Properties of a Fluorinated Ethylamine Derivative using a Hypothetical ML Model

| Property | Predicted Value | Estimated Error |

| LogP (Octanol-Water Partition Coefficient) | 2.15 | ± 0.20 |

| Aqueous Solubility (logS) | -3.5 | ± 0.5 |

| Boiling Point (°C) | 185.4 | ± 5.2 |

| pKa (amine) | 8.9 | ± 0.3 |

Table 2: Performance of Different Machine Learning Models in Predicting Molecular Properties

| Model Type | Predicted Property | Metric (RMSE) |

| Random Forest | Binding Affinity (pIC50) | 0.75 |

| Graph Convolutional Network | Solvation Energy (kcal/mol) | 0.52 |

| 3D Deep Learning | Atomization Energy (eV) | 0.01 |

| Transformer-based Model | HOMO-LUMO Gap (eV) | 0.15 |

These tables demonstrate the potential of machine learning to provide valuable, quantitative predictions of molecular properties. The ongoing development of more sophisticated algorithms and the growth of high-quality chemical datasets promise to further enhance the capabilities of these computational tools in chemical research. arxiv.org

Advanced Analytical Characterization of 2,2 Difluoro 2 2 Fluorophenyl Ethylamine

Spectroscopic Methodologies for Structural Elucidation

The precise three-dimensional structure, connectivity, and electronic properties of 2,2-Difluoro-2-(2-fluorophenyl)-ethylamine are determined using a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the environment of fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the amine (-NH₂) protons. The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methylene protons, adjacent to a stereocenter and a difluoro-substituted carbon, will likely appear as a complex multiplet. The amine protons may appear as a broad singlet, which can be exchanged with deuterium (B1214612) oxide (D₂O) for confirmation. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum will provide information on each unique carbon environment. docbrown.info The aromatic carbons will appear in the typical downfield region (110-160 ppm), with their chemical shifts and splittings influenced by the fluorine substituent. The carbon atom bonded to the two fluorine atoms (C-F₂) will show a characteristic triplet in the proton-coupled spectrum due to one-bond carbon-fluorine coupling and will have a chemical shift significantly affected by the electronegative fluorine atoms. docbrown.infochemicalbook.com The methylene carbon and the carbon of the ethylamine (B1201723) group will also display distinct signals. docbrown.infochemicalbook.com

¹⁹F NMR: Given the presence of three fluorine atoms in different environments, ¹⁹F NMR spectroscopy is particularly informative. chemrxiv.org It will show two distinct signals: one for the single fluorine atom on the phenyl ring and another for the two equivalent fluorine atoms on the ethylamine chain. The chemical shifts and coupling constants (J-values) from F-F and F-H interactions provide definitive structural information. The signal for the -CF₂- group will likely be a triplet due to coupling with the adjacent methylene protons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.0 - 7.8 | Multiplet | Aromatic protons, complex splitting due to H-H and H-F coupling. |

| ~3.0 - 3.5 | Multiplet | -CH₂- protons, complex splitting. | |

| ~1.5 - 2.5 | Broad Singlet | -NH₂ protons, exchangeable with D₂O. docbrown.info | |

| ¹³C | 158 - 162 | Doublet | Aromatic C-F. |

| 115 - 135 | Multiplets | Other aromatic carbons. | |

| 110 - 125 | Triplet | -CF₂- carbon. | |

| ~40 - 50 | Singlet | -CH₂- carbon. | |

| ¹⁹F | -110 to -120 | Multiplet | Aromatic F. |

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. docbrown.info Strong bands in the 1000-1200 cm⁻¹ region are anticipated for the C-F stretching vibrations. The N-H stretching of the primary amine group will likely appear as a broad absorption between 3300 and 3500 cm⁻¹. docbrown.info C-H stretching vibrations from the aromatic ring and the methylene group will be observed around 2850-3100 cm⁻¹. docbrown.info Additionally, N-H bending vibrations are expected near 1600 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be particularly strong in the Raman spectrum. The symmetric C-F₂ stretching mode, which might be weak in the IR spectrum, should be readily observable in the Raman spectrum. The analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule. rsc.orgnih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| N-H Bend | 1580 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1200 | IR, Raman |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule. The molecular formula of the compound is C₈H₉F₃N, leading to a calculated molecular weight of approximately 176.07 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed. The fragmentation pattern would likely involve several key cleavages:

Alpha-cleavage: The bond between the two carbon atoms of the ethylamine side chain is susceptible to cleavage.

Loss of amine group: Cleavage of the C-N bond can occur. docbrown.info

Benzylic cleavage: The bond between the aromatic ring and the ethylamine side chain can break.

Loss of fluorine: The molecule may lose one or more fluorine atoms, either as F• radicals or as HF.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Description |

|---|---|---|

| 176 | [C₈H₉F₃N]⁺ | Molecular Ion (M⁺) |

| 157 | [C₈H₈F₂N]⁺ | Loss of HF |

| 95 | [C₆H₄F]⁺ | 2-Fluorophenyl cation |

| 81 | [C₂H₅F₂N]⁺ | Difluoroethylamine side chain fragment |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. youtube.com For this compound, the main chromophore is the 2-fluorophenyl group. This aromatic system is expected to exhibit π → π* transitions, which are typically strong absorptions in the UV region. youtube.com

The presence of the amine group, which contains non-bonding electrons (n-electrons), introduces the possibility of n → σ* transitions. youtube.com The fluorine substituents on the ring and the ethyl chain may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted phenylethylamine, a phenomenon known as a bathochromic or hypsochromic shift. youtube.com

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective technique used to study the electronic spectra of molecules in the gas phase, often in a jet-cooled molecular beam. hhu.de This method allows for the identification of different stable conformations (conformers) of flexible molecules like this compound. nih.gov

In an R2PI experiment, a tunable laser excites the molecule to an intermediate electronic state, and a second photon ionizes it. nih.gov By scanning the wavelength of the first laser, a vibronically resolved spectrum of the S₀ → S₁ transition is obtained. Each conformer present in the molecular beam will have a unique R2PI spectrum, allowing for their individual study. Research on the related molecule 2-(2-fluoro-phenyl)-ethylamine (2-FPEA) has successfully used R2PI to identify and characterize multiple distinct conformers. nih.gov

Ionization-Loss Stimulated Raman Spectroscopy (ILSRS) is a powerful technique often combined with R2PI to obtain conformer-specific vibrational spectra. rsc.org Once a specific conformer is identified via its R2PI signature, the ILSRS method is used to probe its ground-state vibrational structure.

The technique works by using two laser beams (pump and Stokes) to populate a specific vibrational level in the ground electronic state via stimulated Raman scattering. This population transfer is detected as a depletion (a loss) in the ion signal generated by the R2PI process. By scanning the frequency difference between the pump and Stokes lasers, a complete Raman spectrum of the selected conformer is recorded. rsc.org This approach has been effectively applied to fluorinated phenylethylamines to determine the precise structures of their conformers by comparing the experimental ILSR spectra with those predicted by quantum chemical calculations. nih.govacs.orgrsc.org

Ultraviolet-Ultraviolet Hole Burning (UV-UV HB) Spectroscopy

Ultraviolet-Ultraviolet Hole Burning (UV-UV HB) spectroscopy is a powerful technique for obtaining conformer-specific spectroscopic information for flexible molecules in the gas phase. It provides detailed insights into molecular structure and intramolecular interactions. However, a review of published scientific literature indicates that, to date, no specific studies employing UV-UV HB spectroscopy on this compound have been reported. Application of this technique would be anticipated to reveal information about the conformational landscape of the molecule, particularly concerning the orientation of the ethylamine side chain relative to the fluorophenyl ring.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its chemical and enantiomeric purity.

Gas chromatography is a robust method for the analysis of volatile compounds like phenethylamine (B48288) derivatives. nih.gov For compounds containing polar functional groups such as amines, derivatization is often employed to improve chromatographic peak shape and thermal stability. shimadzu.com Trifluoroacetyl (TFA) derivatization, for instance, can make phenethylamines more amenable to analysis and differentiation. shimadzu.com

The analysis of this compound by GC would typically involve a capillary column with a non-polar or medium-polarity stationary phase. A common choice for amine analysis is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent). Detection is commonly performed using a Flame Ionization Detector (FID) for routine purity checks or a Mass Spectrometer (MS) for definitive identification (see section 5.4). shsu.edu For the chiral separation of enantiomers, specialized chiral stationary phases, such as those based on cyclodextrins, are necessary. sigmaaldrich.com

Table 1: Illustrative GC Parameters for Analysis of a Derivatized Phenethylamine (Based on general methods for similar compounds)

| Parameter | Condition | Source |

| Column | Astec CHIRALDEX B-PM, 30 m x 0.25 mm I.D., 0.12 µm | sigmaaldrich.com |

| Derivative | N-Chloroacetyl | sigmaaldrich.com |

| Oven Temp | 150 °C (Isothermal) | sigmaaldrich.com |

| Injector Temp | 250 °C | sigmaaldrich.com |

| Detector | FID at 250 °C | sigmaaldrich.com |

| Carrier Gas | Helium | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are primary tools for the purity assessment and quantification of pharmaceutical compounds. These techniques are particularly well-suited for non-volatile or thermally labile substances. The analysis of fluorinated compounds and amines by reversed-phase HPLC/UPLC is common. waters.comthermofisher.com

A typical method for this compound would utilize a C18 stationary phase. tudelft.nlresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Gradient elution is often employed to achieve optimal separation of the main compound from any potential impurities. nih.gov Detection can be achieved using a UV detector, as the phenyl ring is a chromophore. For enhanced sensitivity and selectivity, especially at low concentrations, derivatization with a fluorogenic agent (e.g., o-phthalaldehyde) followed by fluorescence detection can be used. thermofisher.comnih.govsqu.edu.om UPLC systems, utilizing sub-2 µm particle columns, offer faster analysis times and higher resolution compared to traditional HPLC. tudelft.nlacs.orgnih.gov

Table 2: Typical HPLC/UPLC Conditions for Amine Analysis (Based on established methods for related analytes)

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm for HPLC; 50 x 2.1 mm, 1.7 µm for UPLC) | tudelft.nlnih.gov |

| Mobile Phase A | Aqueous Buffer (e.g., 50 mM KH₂PO₄, pH 4.6) | nih.gov |

| Mobile Phase B | Acetonitrile/Methanol mixture | nih.gov |

| Elution | Gradient | nih.gov |

| Flow Rate | 0.2 - 1.5 mL/min | nih.govsqu.edu.om |

| Temperature | 30 - 40 °C | researchgate.netsqu.edu.om |

| Detection | UV (e.g., 225 nm) or Fluorescence (with derivatization) | researchgate.netsqu.edu.om |

Since this compound possesses a chiral center, separating its enantiomers is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, fast, and environmentally friendly alternative to normal-phase HPLC for chiral separations. chromatographyonline.comresearchgate.net The technique uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an alcohol (co-solvent) such as methanol or ethanol (B145695). chiraltech.com

For the chiral resolution of primary amines, polysaccharide-based chiral stationary phases (CSPs) are highly effective. chiraltech.comnih.gov The addition of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the co-solvent is often necessary to achieve good peak shape and resolution for basic analytes. chiraltech.comnih.gov More recently, crown ether-based CSPs have also shown excellent performance for the enantioseparation of primary amines in SFC. wiley.com Method development typically involves screening a set of different chiral columns and co-solvents to find the optimal conditions. shimadzu.com

Table 3: Example SFC Screening Platform for Chiral Amine Separation

| Parameter | Condition | Source |

| Primary Mobile Phase | Supercritical CO₂ | nih.gov |

| Co-solvents (Modifiers) | Methanol, Ethanol, 2-Propanol | chiraltech.com |

| Additives | 0.5-1% Diethylamine (DEA) or Triethylamine (TEA) in co-solvent | chiraltech.comnih.gov |

| Chiral Stationary Phases | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | chiraltech.comnih.gov |

| Flow Rate | 3 - 4 mL/min | nih.govresearchgate.net |

| Outlet Pressure | 150 bar | nih.gov |

| Temperature | 40 °C | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and conformational arrangements, resolving any stereochemical ambiguities.

While no published crystal structure for this compound itself is currently available, it is expected that its hydrochloride salt would form a crystalline solid suitable for X-ray diffraction analysis. Analysis of a related fluorinated compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, revealed detailed structural parameters. iucr.org For this compound, a crystallographic study would unequivocally confirm the molecular connectivity and provide key data such as the crystal system, space group, and unit cell dimensions, as well as insights into intermolecular interactions like hydrogen bonding in the crystal lattice. iucr.org

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is a primary tool for identifying phenethylamines and their metabolites. nih.govnih.gov The mass spectrometer fragments the analyte molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. For this compound, key fragments would likely arise from the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), a common fragmentation pathway for amines. docbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with UPLC, is a highly sensitive and selective technique for analyzing a wide range of compounds in complex mixtures. nih.govnih.gov Electrospray ionization (ESI) is a common ionization source used for polar molecules like amines. nih.govacs.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound and any impurities. nih.gov

Table 4: Predicted Key Mass Fragments for this compound in MS

| m/z (mass/charge) | Possible Ion Structure | Fragmentation Pathway |

| 177 | [C₈H₈F₃N]⁺ | Molecular Ion (M⁺) |

| 158 | [C₈H₇F₃]⁺ | Loss of NH₂ radical |

| 145 | [C₇H₄F₃]⁺ | Benzylic cleavage (loss of CH₂NH₂) |

| 127 | [C₆H₄F]⁺ | Loss of CF₂CH₂NH₂ |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 30 | [CH₂NH₂]⁺ | α-cleavage |

Strategic Applications of 2,2 Difluoro 2 2 Fluorophenyl Ethylamine in Complex Molecule Synthesis

Building Block in Pharmaceutical Intermediates and Analogues

The 2-phenethylamine scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs. nih.govgoogle.com The addition of fluorine, particularly the gem-difluoro motif, can significantly enhance pharmacological properties by altering basicity, lipophilicity, and metabolic stability. As such, 2,2-Difluoro-2-(2-fluorophenyl)-ethylamine represents a key starting material for novel pharmaceutical agents. The 2-phenethylamine framework is a key component of diverse drug-like entities. nih.gov

Indole (B1671886) and its reduced form, indoline (B122111), are "privileged scaffolds" in drug discovery, forming the core of a vast number of biologically active compounds. nih.govresearchgate.net The incorporation of fluorine into these heterocyclic systems is a proven strategy for enhancing therapeutic potential. nih.gov While direct synthesis examples using this compound are not extensively documented in public literature, its structure makes it an ideal candidate for constructing fluorinated indole and indoline derivatives through established synthetic routes.

One potential pathway is a variation of the Pictet-Spengler reaction. researchgate.net This reaction classically involves the condensation of a tryptamine (B22526) or related phenylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic substitution. The primary amine of this compound could react with a suitable carbonyl compound, and subsequent cyclization could, in principle, be directed to form novel fluorinated heterocyclic systems. The thia-Pictet–Spengler reaction, a variation for synthesizing sulfur-containing rings, highlights the versatility of this cyclization strategy. researchgate.net

Furthermore, palladium-catalyzed C-H functionalization reactions have been developed to introduce aryl-difluorovinyl groups onto indole heterocycles, demonstrating the compatibility of the indole nucleus with gem-difluoro moieties under modern synthetic conditions. researchgate.net Such methods underscore the potential for developing new synthetic protocols that could utilize building blocks like this compound to access complex fluorinated indole derivatives. Research into gem-difluorinated 3,3′-spirocyclic indole derivatives has shown that these compounds can exhibit significant antiviral, fungicidal, and insecticidal activities. google.com

The 2-phenethylamine moiety is a recognized structural motif in ligands for a wide range of biological targets, including adrenoceptors, dopamine (B1211576) receptors, and serotonin (B10506) (5-HT) receptors. nih.govgoogle.com The introduction of gem-difluorination at the benzylic position, as seen in this compound, can profoundly influence the molecule's interaction with these targets. The gem-difluoro group acts as a bioisostere for other functional groups, such as a carbonyl or ether linkage, while offering increased metabolic stability by blocking oxidative metabolism at that position.